molecular formula C9H6O B12666751 2H-Inden-2-one CAS No. 93465-07-7

2H-Inden-2-one

Cat. No.: B12666751
CAS No.: 93465-07-7
M. Wt: 130.14 g/mol
InChI Key: UQUWSELRIJLNNT-UHFFFAOYSA-N
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Description

2H-Inden-2-one, also known as 1,3-dihydro-2H-inden-2-one, is an organic compound with the molecular formula C9H8O. It is a bicyclic compound consisting of a benzene ring fused to a five-membered lactone ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-Inden-2-one can be synthesized through various methods. One common approach involves the cyclization of o-alkynylbenzaldehydes in the presence of a base. Another method includes the reaction of indan-1-one with oxidizing agents to form this compound .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of indan-1-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2H-Inden-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Inden-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: It is used in the production of dyes, fragrances, and polymers

Mechanism of Action

The mechanism of action of 2H-Inden-2-one involves its ability to interact with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bicyclic structure, which imparts distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

CAS No.

93465-07-7

Molecular Formula

C9H6O

Molecular Weight

130.14 g/mol

IUPAC Name

inden-2-one

InChI

InChI=1S/C9H6O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-6H

InChI Key

UQUWSELRIJLNNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)C=C2C=C1

Origin of Product

United States

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